![molecular formula C21H20FN3O2S B2893379 N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide CAS No. 1235011-27-4](/img/structure/B2893379.png)

N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

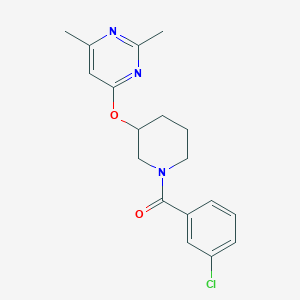

“N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide” is a compound that belongs to a class of molecules that have been studied for their diverse biological activities . It is a derivative of thiazole, a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazole derivatives have been found to exhibit a range of biological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .

Synthesis Analysis

The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a thiazole ring, a piperidine ring, and a fluorobenzoyl group . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloro ethyl) piperidine hydrochloride .Scientific Research Applications

Disposition and Metabolism

A study on the disposition and metabolism of a related compound, SB-649868, an orexin 1 and 2 receptor antagonist, highlights its pharmacokinetic profile. The elimination of drug-related material was almost complete over a 9-day period, primarily via feces, with minimal urinary excretion. This study provides insight into the metabolic pathways and elimination mechanisms of such compounds, which is crucial for developing effective therapeutics (Renzulli et al., 2011).

Antimicrobial Activity

Another area of research involves the synthesis and evaluation of substituted 2-aminobenzothiazoles derivatives for their antimicrobial activity. These compounds showed good to moderate activity against various bacterial and fungal strains, indicating their potential as novel antimicrobial agents (Anuse et al., 2019).

Novel Therapeutics Development

Research on the synthesis and biological evaluation of thiazole-aminopiperidine hybrid analogues as novel Mycobacterium tuberculosis GyrB inhibitors showcased the potential of these compounds in developing new antituberculosis drugs. One compound, in particular, showed promising activity against Mycobacterium smegmatis GyrB ATPase assay, Mycobacterium tuberculosis DNA gyrase supercoiling assay, and in vitro antituberculosis activity without cytotoxicity (Jeankumar et al., 2013).

Molecular Docking Studies

Research on bisthiourea derivatives of dipeptide conjugated to benzothiazole highlighted their anti-inflammatory and antimicrobial properties through molecular docking studies. These compounds demonstrated significant activity, suggesting their potential for therapeutic applications (Kumara et al., 2017).

Mechanism of Action

Target of Action

It’s worth noting that thiazoles, a key structural component of this compound, have been found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), ritonavir (an antiretroviral drug), abafungin (an antifungal drug), bleomycine, and tiazofurin (antineoplastic drugs) . Similarly, piperidine derivatives, another structural component, are present in more than twenty classes of pharmaceuticals .

Mode of Action

Thiazoles are known to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . Piperidine derivatives also exhibit a wide range of biological activities .

Biochemical Pathways

Thiazoles and piperidine derivatives are known to interact with a variety of biochemical pathways due to their diverse biological activities .

Pharmacokinetics

The solubility of thiazoles in water, alcohol, and ether may influence the compound’s bioavailability.

Result of Action

Thiazoles and piperidine derivatives are known to have a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Future Directions

Properties

IUPAC Name |

N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]-1,3-benzothiazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FN3O2S/c22-16-6-2-1-5-15(16)21(27)25-11-9-14(10-12-25)13-23-19(26)20-24-17-7-3-4-8-18(17)28-20/h1-8,14H,9-13H2,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRKKKEBJCCZIFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=NC3=CC=CC=C3S2)C(=O)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-Chloro-5-fluorobenzoyl)-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2893301.png)

![3-ethylsulfanyl-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B2893306.png)

![N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]-4-methylbenzamide](/img/structure/B2893310.png)

![2-(6-Oxaspiro[3.4]octan-7-yl)ethanamine;hydrochloride](/img/structure/B2893311.png)

![2-(Benzyloxy)-1-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)ethan-1-one](/img/structure/B2893312.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl)acetamide](/img/structure/B2893315.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[2.2]pentane-5-carboxylic acid](/img/structure/B2893316.png)

![N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-5-chlorothiophene-2-sulfonamide](/img/structure/B2893318.png)

![5-(cyclopentylsulfanyl)-7-(3-methoxyphenyl)-1,3-dimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2893320.png)